Migravess

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

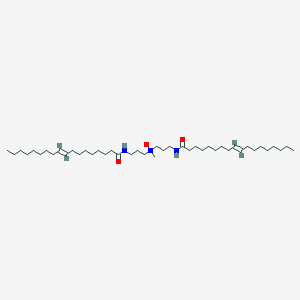

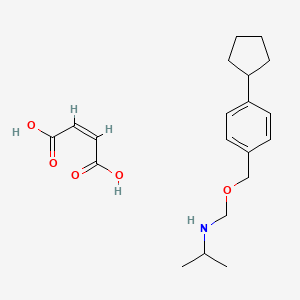

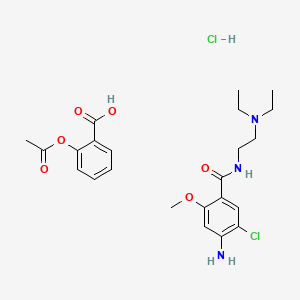

Migravess is a combination medication used for the symptomatic treatment of acute migraine. It is an effervescent tablet that contains aspirin (325 mg) and metoclopramide (5 mg) . Aspirin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that helps alleviate pain and inflammation, while metoclopramide is an antiemetic that helps relieve nausea and vomiting associated with migraines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Migravess is prepared by combining aspirin and metoclopramide in an effervescent tablet form. The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride, while metoclopramide is synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with various reagents .

Industrial Production Methods

In industrial production, the active ingredients (aspirin and metoclopramide) are mixed with excipients and compressed into effervescent tablets. The tablets are then packaged and distributed for medical use .

Análisis De Reacciones Químicas

Types of Reactions

Migravess undergoes various chemical reactions, including:

Hydrolysis: Aspirin can hydrolyze to salicylic acid and acetic acid in the presence of water.

Oxidation: Aspirin can undergo oxidation to form quinone derivatives.

Substitution: Metoclopramide can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Salicylic acid and acetic acid.

Oxidation: Quinone derivatives.

Substitution: Various substituted metoclopramide derivatives.

Aplicaciones Científicas De Investigación

Migravess has several scientific research applications, including:

Chemistry: Studying the chemical stability and reactivity of aspirin and metoclopramide.

Biology: Investigating the pharmacokinetics and pharmacodynamics of the combination medication.

Medicine: Evaluating the efficacy and safety of this compound in treating acute migraine.

Industry: Developing improved formulations and delivery methods for the medication.

Mecanismo De Acción

Migravess exerts its effects through the combined actions of aspirin and metoclopramide. Aspirin inhibits the enzyme cyclooxygenase, reducing the production of prostaglandins that cause pain and inflammation. Metoclopramide acts as a dopamine receptor antagonist, blocking the action of dopamine in the chemoreceptor trigger zone and reducing nausea and vomiting .

Comparación Con Compuestos Similares

Migravess can be compared with other combination medications used for migraine treatment, such as Paramax, which contains paracetamol and metoclopramide. While both medications contain metoclopramide to address nausea and vomiting, this compound uses aspirin for pain relief, whereas Paramax uses paracetamol . This difference in analgesic components can influence the choice of medication based on patient-specific factors and preferences .

Similar Compounds

Paramax: Contains paracetamol and metoclopramide.

Excedrin Migraine: Contains aspirin, acetaminophen, and caffeine.

Midrin: Contains isometheptene, dichloralphenazone, and acetaminophen.

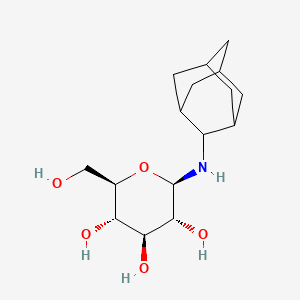

Propiedades

Número CAS |

75334-04-2 |

|---|---|

Fórmula molecular |

C23H31Cl2N3O6 |

Peso molecular |

516.4 g/mol |

Nombre IUPAC |

2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H |

Clave InChI |

STXBRGVUPSJIHF-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)